

## **PS10** molecular structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PS10     |           |
| Cat. No.:            | B2638132 | Get Quote |

An In-depth Technical Guide on the Pyruvate Dehydrogenase Kinase Inhibitor **PS10** For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PS10**, also known as 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By targeting the ATP-binding pocket of PDKs, **PS10** plays a crucial role in modulating cellular metabolism. This document provides a comprehensive overview of the molecular structure, properties, and biological activities of **PS10**. It includes detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts.

## **Molecular Structure and Chemical Properties**

**PS10** is a synthetic organic compound with the empirical formula C<sub>14</sub>H<sub>13</sub>NO<sub>6</sub>S. It is characterized by a dihydroxyphenyl sulfonylisoindoline scaffold.

Table 1: Physicochemical Properties of **PS10** 



| Property            | Value                                                                       | Reference |
|---------------------|-----------------------------------------------------------------------------|-----------|
| IUPAC Name          | 2-[(2,4-<br>dihydroxyphenyl)sulfonyl]-1,3-<br>dihydro-2H-isoindole-4,6-diol |           |
| Synonym(s)          | SML2418                                                                     |           |
| CAS Number          | 1564265-82-2                                                                |           |
| Molecular Formula   | C14H13NO6S                                                                  |           |
| Molecular Weight    | 323.32 g/mol                                                                |           |
| Appearance          | White to beige powder                                                       |           |
| Solubility          | DMSO: 2 mg/mL, clear                                                        |           |
| Storage Temperature | 2-8°C                                                                       |           |
| SMILES String       | O=S(C1=C(O)C=C(O)C=C1) (N2CC(C(O)=CC(O)=C3)=C3C 2)=O                        |           |
| InChI Key           | SVUZJWAAXPEMKJ-<br>UHFFFAOYSA-N                                             |           |

## **Biological Activity and Mechanism of Action**

**PS10** is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of serine/threonine kinases that phosphorylate and inactivate the  $E1\alpha$  subunit of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, **PS10** prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.

**PS10** has been shown to bind to the ATP-binding pocket of PDKs, with a higher affinity for PDK2 (Kd = 239 nM) compared to other proteins like Hsp90 (Kd = 47,000 nM)[1]. In vivo studies in diet-induced obese mice have demonstrated that **PS10** improves glucose tolerance and reduces hepatic steatosis.

## **Signaling Pathway**



The primary signaling pathway affected by **PS10** is the regulation of the Pyruvate Dehydrogenase Complex.



Click to download full resolution via product page

Caption: Signaling pathway of **PS10** in the regulation of the Pyruvate Dehydrogenase Complex (PDC).

## **Quantitative Data**

The following table summarizes key quantitative data regarding the biological activity of **PS10**.

Table 2: Biological Activity of PS10



| Parameter                                      | Value     | Cell Line/System | Reference |
|------------------------------------------------|-----------|------------------|-----------|
| PDK2 Binding Affinity (Kd)                     | 239 nM    | In vitro         | [1]       |
| Hsp90 Binding Affinity (Kd)                    | 47,000 nM | In vitro         | [1]       |
| IC <sub>50</sub> (HeLa cell growth inhibition) | 284 μΜ    | HeLa cells       | [1]       |

# **Experimental Protocols**In Vivo Glucose Tolerance Test

This protocol describes the procedure for assessing the effect of **PS10** on glucose tolerance in mice, as referenced from studies on diet-induced obese models[1].





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo glucose tolerance test following **PS10** administration.



#### Methodology:

- Animal Model: Utilize diet-induced obese (DIO) mice as a model for metabolic dysfunction.
- Acclimation: Acclimate mice to the experimental conditions for at least one week.
- Treatment: Administer PS10 via intraperitoneal injection at a dosage of 70 mg/kg[1]. A
  vehicle control group should be included.
- Fasting: Following treatment, fast the mice overnight (approximately 12-16 hours) with free access to water.
- Baseline Measurement: Measure baseline blood glucose from the tail vein (t=0).
- Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
- Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- Glucose Measurement: Determine blood glucose concentrations using a glucometer.
- Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve.
   Calculate the area under the curve (AUC) for quantitative comparison between treatment and control groups.

## **Summary and Future Directions**

**PS10** is a well-characterized PDK inhibitor with demonstrated efficacy in improving glucose metabolism in preclinical models of obesity and metabolic disease. Its selectivity and mechanism of action make it a promising candidate for further investigation as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy assessments in relevant animal models. The development of more potent and specific analogs of **PS10** could also be a valuable avenue for drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PS10 molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2638132#ps10-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com